tert-butyl7-amino-3-cyclopropyl-1H-indole-1-carboxylate

Descripción

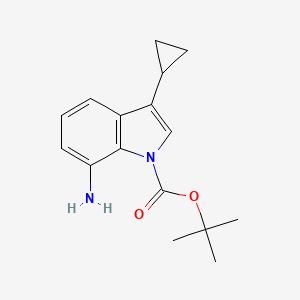

Chemical Structure and Properties tert-butyl7-amino-3-cyclopropyl-1H-indole-1-carboxylate (CAS: 2445784-84-7) is an indole derivative with a molecular formula of C₁₆H₂₀N₂O₂ and a molecular weight of 272.34 g/mol . The compound features a tert-butyl carbamate group at the 1-position of the indole ring, an amino group at the 7-position, and a cyclopropyl substituent at the 3-position. This structural arrangement imparts unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and materials science research.

The amino group at position 7 enhances reactivity for further functionalization, such as amide bond formation, which is critical in drug discovery.

Propiedades

IUPAC Name |

tert-butyl 7-amino-3-cyclopropylindole-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O2/c1-16(2,3)20-15(19)18-9-12(10-7-8-10)11-5-4-6-13(17)14(11)18/h4-6,9-10H,7-8,17H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHCXSGRIMQTHAM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=C(C2=C1C(=CC=C2)N)C3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

The synthesis of tert-butyl7-amino-3-cyclopropyl-1H-indole-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common method involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions to form the indole core . . Industrial production methods may involve optimizing reaction conditions to increase yield and purity, such as using catalysts and controlling temperature and pressure.

Análisis De Reacciones Químicas

tert-Butyl7-amino-3-cyclopropyl-1H-indole-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to obtain reduced derivatives.

Cyclization: The compound can undergo cyclization reactions to form more complex ring systems.

Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, reducing agents, and various solvents. The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

tert-Butyl7-amino-3-cyclopropyl-1H-indole-1-carboxylate has several scientific research applications, including:

Mecanismo De Acción

The mechanism of action of tert-butyl7-amino-3-cyclopropyl-1H-indole-1-carboxylate involves its interaction with specific molecular targets and pathways. The indole core can bind to various receptors and enzymes, modulating their activity and leading to biological effects . The amino and cyclopropyl groups may enhance the compound’s binding affinity and selectivity for certain targets. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparación Con Compuestos Similares

The following table compares tert-butyl7-amino-3-cyclopropyl-1H-indole-1-carboxylate with structurally related indole derivatives, focusing on substituent effects, synthetic methods, and applications:

Key Insights:

Substituent Effects: Amino vs. Cyano Groups: The amino group at position 7 (target compound) increases nucleophilicity, enabling facile derivatization, whereas the cyano group in the analog enhances stability for material science applications . Cyclopropyl vs. Acetyl Groups: The cyclopropyl group in the target compound provides steric constraint, beneficial for drug binding, while the acetyl group in the analog directs regioselectivity in further reactions .

Synthetic Challenges :

- Bulky substituents (e.g., phenanthrene-derived groups) complicate synthesis and purification, whereas simpler groups (cyclopropyl, acetyl) allow higher yields .

Application-Specific Design: The target compound’s amino and cyclopropyl groups make it ideal for drug discovery, while the cyano-substituted analog is better suited for durable materials .

Limitations :

- Direct comparative data (e.g., solubility, bioactivity) are absent in the evidence, necessitating experimental validation.

- Synthetic protocols for the target compound require further optimization to match the efficiency of its analogs .

Actividad Biológica

Tert-butyl7-amino-3-cyclopropyl-1H-indole-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant research findings.

- IUPAC Name : tert-butyl 7-amino-3-cyclopropyl-1H-indole-1-carboxylate

- CAS Number : 1934432-59-3

- Molecular Formula : C13H16N2O2

- Molecular Weight : 232.28 g/mol

Synthesis

The synthesis of this compound typically involves multi-step organic reactions starting from indole derivatives. Key steps include:

- Formation of the indole core.

- Introduction of the tert-butyl and amino groups.

- Cyclopropyl functionalization through selective reactions involving cyclopropanation techniques.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various signaling pathways. The compound may act as an inhibitor or modulator, influencing cellular processes such as proliferation, apoptosis, and immune responses.

Pharmacological Studies

Recent studies have highlighted several pharmacological effects of this compound:

- Antimicrobial Activity : Research indicates that the compound exhibits significant antibacterial properties against various strains of bacteria, including those resistant to conventional antibiotics. For instance, it has shown effective inhibition against Mycobacterium tuberculosis with a reported minimum inhibitory concentration (MIC) in the low micromolar range .

- Cytotoxicity : In vitro studies on human cell lines (e.g., HepG2) have demonstrated that this compound has a favorable cytotoxic profile, indicating low toxicity at therapeutic doses .

- Receptor Modulation : The compound has been investigated for its role as a modulator of various G-protein coupled receptors (GPCRs), which are crucial in many physiological processes. Preliminary data suggest it may function as an antagonist at the P2Y14 receptor, potentially impacting inflammatory pathways .

Case Studies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.